4-(5-Formylthiophen-2-yl)picolinic acid methyl ester
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Overview
Description
4-(5-Formylthiophen-2-yl)picolinic acid methyl ester is an organic compound that features a thiophene ring substituted with a formyl group at the 5-position and a picolinic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-2-yl)picolinic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromothiophene-2-carbaldehyde and picolinic acid methyl ester.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylthiophen-2-yl)picolinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(5-Carboxythiophen-2-yl)picolinic acid methyl ester.
Reduction: 4-(5-Hydroxymethylthiophen-2-yl)picolinic acid methyl ester.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Formylthiophen-2-yl)picolinic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-2-yl)picolinic acid methyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophiles, while the picolinic acid moiety can chelate metal ions, potentially affecting enzymatic activities and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(5-Formylthiophen-2-yl)picolinic acid: Lacks the methyl ester group but shares similar structural features.
5-Formylthiophene-2-carboxylic acid: Similar thiophene ring with a formyl group but different carboxylic acid substitution.
Picolinic acid methyl ester: Lacks the thiophene ring but shares the picolinic acid methyl ester moiety.
Properties
IUPAC Name |
methyl 4-(5-formylthiophen-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c1-16-12(15)10-6-8(4-5-13-10)11-3-2-9(7-14)17-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTWFKQELQGGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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